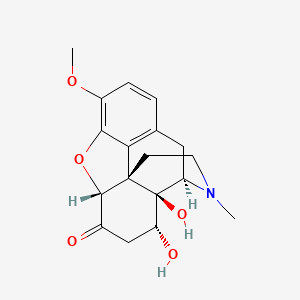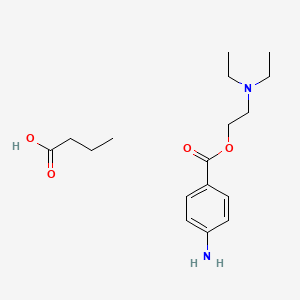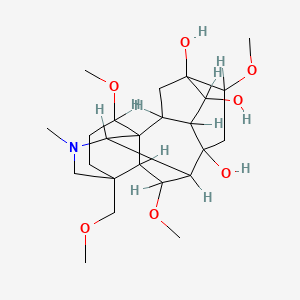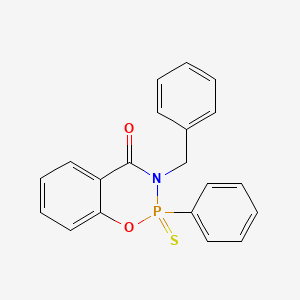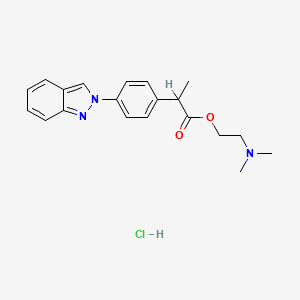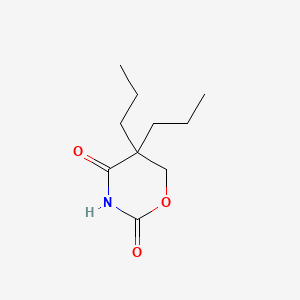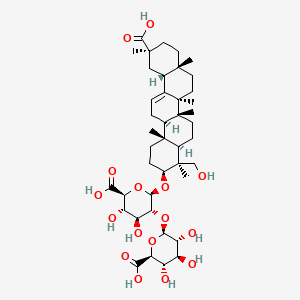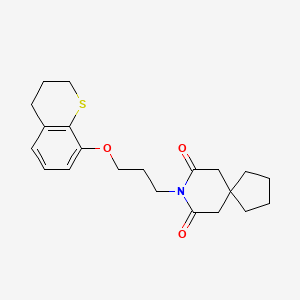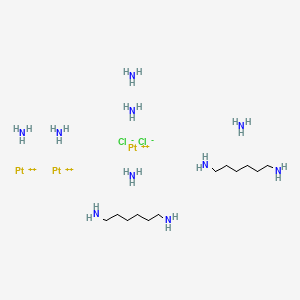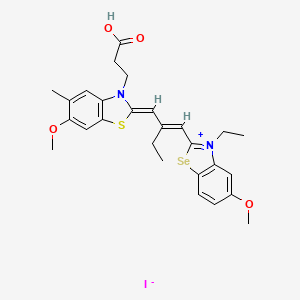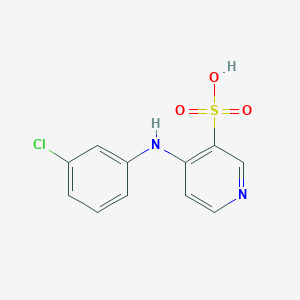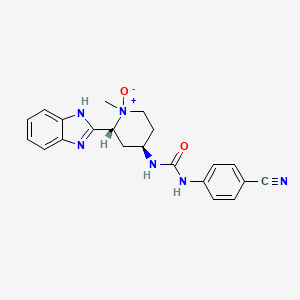
Glasdegib N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glasdegib N-oxide is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not eligible for intensive chemotherapy. This compound retains the core structure of glasdegib but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glasdegib N-oxide typically involves the oxidation of glasdegib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial oxidizing agents and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
Glasdegib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to glasdegib.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to more highly oxidized derivatives, while reduction will yield glasdegib. Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, glasdegib N-oxide is used as a model compound to study the effects of oxidation on the Hedgehog signaling pathway inhibitors. It helps in understanding the stability and reactivity of these compounds under different conditions.
Biology
In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent. Studies focus on its ability to inhibit the Hedgehog signaling pathway and its impact on cancer cell proliferation and survival.
Medicine
In medicine, this compound is explored for its potential use in treating various cancers, particularly those resistant to conventional therapies. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its properties are studied to optimize drug delivery and efficacy.
Mechanism of Action
Glasdegib N-oxide exerts its effects by inhibiting the Hedgehog signaling pathway, similar to glasdegib. It binds to and inhibits the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Glasdegib: The parent compound, also a Hedgehog pathway inhibitor.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Hedgehog pathway inhibitor used for advanced basal cell carcinoma.
Uniqueness
Glasdegib N-oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound and other similar inhibitors. This structural modification can affect its stability, solubility, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts.
Properties
CAS No. |
2222533-67-5 |
|---|---|
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxidopiperidin-1-ium-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C21H22N6O2/c1-27(29)11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-,27?/m1/s1 |
InChI Key |
VRZGUODKSBGINI-MQERFVCMSA-N |
Isomeric SMILES |
C[N+]1(CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
Canonical SMILES |
C[N+]1(CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


